Trisodium 2-((1-hydroxy-3,6-disulphonato-2-naphthyl)azo)benzoate
Description
Trisodium 2-((1-hydroxy-3,6-disulphonato-2-naphthyl)azo)benzoate (CAS No. 1836-22-2) is an azo compound characterized by a naphthalene backbone functionalized with hydroxy and disulphonato groups, linked via an azo bridge to a benzoate moiety. As a trisodium salt, it exhibits high water solubility, making it suitable for applications in dyeing, catalysis, or analytical chemistry.
Properties
CAS No. |
68806-09-7 |
|---|---|
Molecular Formula |
C17H9N2Na3O9S2 |
Molecular Weight |
518.4 g/mol |
IUPAC Name |
trisodium;3-[(2-carboxyphenyl)diazenyl]-4-oxidonaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C17H12N2O9S2.3Na/c20-16-11-6-5-10(29(23,24)25)7-9(11)8-14(30(26,27)28)15(16)19-18-13-4-2-1-3-12(13)17(21)22;;;/h1-8,20H,(H,21,22)(H,23,24,25)(H,26,27,28);;;/q;3*+1/p-3 |
InChI Key |
XRGYWPFBDZEYSY-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)N=NC2=C(C=C3C=C(C=CC3=C2[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium 2-((1-hydroxy-3,6-disulphonato-2-naphthyl)azo)benzoate involves a multi-step chemical process. The primary steps include the diazotization of 2-aminobenzoic acid followed by coupling with 1-hydroxy-3,6-disulphonatonaphthalene. The reaction is typically carried out in an aqueous medium under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency and quality. The final product is usually obtained as a red crystalline powder, which is then purified and dried for commercial use .
Chemical Reactions Analysis
Types of Reactions
Trisodium 2-((1-hydroxy-3,6-disulphonato-2-naphthyl)azo)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form amines and other related compounds.
Substitution: The compound can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
Trisodium 2-((1-hydroxy-3,6-disulphonato-2-naphthyl)azo)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in staining procedures for microscopy and in the study of cellular structures.
Medicine: Investigated for potential therapeutic applications, including as a diagnostic agent.
Industry: Widely used as a dye in textiles, plastics, and paper products.
Mechanism of Action
The mechanism of action of Trisodium 2-((1-hydroxy-3,6-disulphonato-2-naphthyl)azo)benzoate involves its interaction with specific molecular targets. In biological systems, it binds to cellular components, allowing for visualization under a microscope. The compound’s azo group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Azo compounds with naphthalene and sulphonate groups are widely used in dyes and coordination chemistry. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison
*Estimated based on molecular formula.
Key Comparison Points
Functional Group Impact :
- The target compound ’s benzoate group distinguishes it from arsenic acid derivatives (e.g., ), which are less favored due to toxicity. Sulphonates enhance solubility, critical for dye applications .
- Triazine-containing analogs () exhibit higher molecular weights and reactivity, enabling covalent bonding with fabrics in fiber-reactive dyes .
Chelation and Catalysis :
- While the target compound’s hydroxy and sulphonate groups may act as weak ligands, N,O-bidentate directing groups (e.g., ’s benzamide derivative) show superior metal coordination for catalysis .
Regulatory Status :
- The EPA listing () suggests environmental concerns, whereas tetrasodium salts () with fluoro-triazine groups are commercially prioritized due to tax incentives .
Synthetic Routes :
- Most azo compounds, including the target, are synthesized via diazonium salt coupling (). However, triazine derivatives require additional steps for heterocyclic functionalization .
Biological Activity
Trisodium 2-((1-hydroxy-3,6-disulphonato-2-naphthyl)azo)benzoate, also known by its CAS number 68806-09-7, is a synthetic dye and chemical compound with notable biological activities. This article explores its chemical properties, biological mechanisms, and applications in various fields such as medicine and environmental science.
- Molecular Formula : C17H9N2Na3O9S2
- Molecular Weight : 518.4 g/mol
- EINECS Number : 272-324-2
The compound is characterized by its azo group, which contributes to its vibrant color and potential biological reactivity. The presence of sulfonate groups enhances its solubility in water, making it suitable for various applications.
Biological Mechanisms
This compound exhibits several biological activities:
- Antioxidant Activity : Studies have demonstrated that azo compounds can scavenge free radicals, contributing to their antioxidant properties. This activity is crucial in preventing oxidative stress-related damage in cells.
- Antimicrobial Properties : Research indicates that certain azo dyes possess antimicrobial activity against various pathogens. This property can be attributed to the disruption of microbial cell membranes and interference with metabolic processes.
- Cytotoxic Effects : Some studies suggest that this compound may induce cytotoxicity in cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS), leading to apoptosis in malignant cells.
Case Study 1: Antioxidant Activity
A study evaluated the antioxidant potential of this compound using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. The results indicated a significant reduction in DPPH radicals, suggesting robust antioxidant activity compared to control groups.
| Concentration (µg/mL) | % Inhibition |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 85 |
Case Study 2: Antimicrobial Activity
In a comparative study of various azo compounds, this compound showed effective inhibition against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be:
| Pathogen | MIC (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
Case Study 3: Cytotoxicity in Cancer Cells
Research involving human cancer cell lines revealed that exposure to this compound led to a dose-dependent increase in cell death. The IC50 value was found to be approximately:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
Applications
Due to its unique properties, this compound finds applications in:
- Dyes and Pigments : Used extensively in the textile industry for coloring fabrics.
- Pharmaceuticals : Potential use as an anticancer agent due to its cytotoxic effects on cancer cells.
- Environmental Science : Investigated for its ability to degrade pollutants through advanced oxidation processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
